molecular formula C24H28N4O2S B2836111 N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-ethylbenzene-1-sulfonamide CAS No. 946287-04-3

N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-ethylbenzene-1-sulfonamide

Cat. No.: B2836111
CAS No.: 946287-04-3
M. Wt: 436.57
InChI Key: UCYFYQPSANUEGE-UHFFFAOYSA-N
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Description

N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-ethylbenzene-1-sulfonamide (ID: G620-0485) is a sulfonamide derivative featuring a pyridazine core substituted with an azepane ring and a 4-ethylphenyl sulfonamide group. Its molecular formula is C₂₄H₂₈N₄O₂S, with a molecular weight of 436.58 g/mol. Key physicochemical properties include a logP of 5.8182 and logD of 5.8068, indicating high lipophilicity, and a logSw of -5.4223, suggesting poor aqueous solubility . The compound has one hydrogen bond donor and six acceptors, with a polar surface area of 65.606 Ų. Its InChI Key (UCYFYQPSANUEGE-UHFFFAOYSA-N) confirms structural uniqueness, and the absence of chiral centers (ACHIRAL) simplifies stereochemical considerations .

Properties

IUPAC Name

N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-4-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2S/c1-2-19-7-13-22(14-8-19)31(29,30)27-21-11-9-20(10-12-21)23-15-16-24(26-25-23)28-17-5-3-4-6-18-28/h7-16,27H,2-6,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCYFYQPSANUEGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-ethylbenzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the azepane and pyridazine intermediates, which are then coupled with a phenyl group. The final step involves the introduction of the benzenesulfonamide group under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-ethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and pyridazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-ethylbenzene-1-sulfonamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-ethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Differences

The target compound distinguishes itself from analogs through its azepane-pyridazine core. For example, compounds in (e.g., 9a–9g) feature piperazine-linked benzoyl or acetamide groups attached to pyridine or pyridin-2-yl moieties . These derivatives often include electron-withdrawing substituents (e.g., trifluoromethyl, chloro) or bulky groups (tert-butyl) on aromatic rings, which modulate electronic and steric properties.

describes sulfonamides fused with chromen-2-yl and pyrazolo[3,4-d]pyrimidin-3-yl systems (e.g., Example 56), which exhibit distinct heterocyclic frameworks and substituents like fluorine atoms and cyclopropyl groups . These structural variations influence target selectivity and metabolic stability.

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Property Target Compound Compound 9a Example 56
Molecular Weight (g/mol) 436.58 ~550 (estimated) 616.9
logP 5.8182 ~6.5 (estimated)* N/A
logSw -5.4223 N/A N/A
H-Bond Donors 1 2 (acetamide NH) 2 (sulfonamide NH)
H-Bond Acceptors 6 ~8 ~8
Melting Point (°C) N/A N/A 211–214

*Estimated based on trifluoromethyl substituent’s lipophilicity.

  • Lipophilicity : The target’s logP (5.8182) is lower than estimated values for trifluoromethyl-containing analogs (e.g., 9a), where electron-withdrawing groups increase hydrophobicity .
  • Solubility : The target’s poor aqueous solubility (logSw = -5.4223) aligns with trends for highly lipophilic sulfonamides. In contrast, compounds with polar substituents (e.g., methanesulfonamide in 9g) may exhibit improved solubility .
  • Thermal Stability : Example 56’s higher melting point (211–214°C) suggests enhanced crystalline stability due to rigid chromen-2-yl and pyrazolo-pyrimidine systems .

Biological Activity

N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-ethylbenzene-1-sulfonamide is a complex organic compound that features a sulfonamide group attached to a pyridazine ring, further substituted with an azepane moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the modulation of enzymatic and receptor functions.

The biological activity of this compound is largely attributed to its structural features, particularly the sulfonamide and pyridazine groups. The sulfonamide moiety can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Meanwhile, the pyridazine ring may interact with various receptors, modulating their signaling pathways and influencing cellular responses.

Biological Activity Overview

Research on similar sulfonamide compounds suggests that they may exhibit a range of biological activities, including:

  • Antimicrobial Activity : Many sulfonamides are known for their antibacterial properties.
  • Antihypertensive Effects : Some derivatives have been shown to affect cardiovascular parameters by modulating calcium channels.
  • Anti-inflammatory Properties : Sulfonamides can influence inflammatory pathways.

1. Cardiovascular Effects

A study evaluated the impact of various benzenesulfonamides on perfusion pressure using an isolated rat heart model. The results indicated that specific sulfonamide derivatives could significantly alter perfusion pressure and coronary resistance, suggesting potential applications in treating cardiovascular diseases. For instance, compounds similar to this compound demonstrated a dose-dependent decrease in perfusion pressure, indicating their potential as antihypertensive agents .

2. Enzymatic Inhibition

The interaction of this compound with specific enzymes has been modeled using docking studies. These studies suggest that the compound can effectively bind to enzyme active sites, inhibiting their functions. This mechanism is particularly relevant for enzymes involved in metabolic pathways related to inflammation and infection.

Data Tables

Compound Biological Activity Mechanism Reference
This compoundAntihypertensiveCalcium channel inhibition
2-Hydrazinocarbonyl-benzenesulfonamideDecreases perfusion pressureEnzymatic inhibition
4-(2-Aminoethyl)-benzenesulfonamideModulates coronary resistanceCalcium channel modulation

Pharmacokinetic Considerations

Understanding the pharmacokinetic properties of this compound is crucial for evaluating its potential therapeutic applications. Theoretical models have been employed to predict absorption, distribution, metabolism, and excretion (ADME) characteristics. These models indicate that the compound may exhibit favorable permeability across biological membranes, which is essential for effective drug delivery .

Q & A

Q. Q. What in silico tools predict metabolic liabilities of this compound?

  • Methodology :
  • Software : Use Schrödinger’s ADMET Predictor or SwissADME to forecast CYP450 metabolism sites (e.g., azepane N-oxidation). Validate with microsomal incubation assays .

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